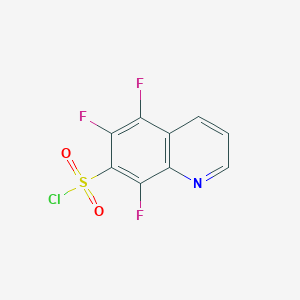
5,6,8-Trifluoroquinoline-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is a fluorinated quinoline derivative. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 8 on the quinoline ring, and a sulfonyl chloride group at position 7. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine atoms. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The sulfonylation step is typically carried out using chlorosulfonic acid or sulfuryl chloride in the presence of a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,8-Trifluoroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and various cross-coupled products .
Wissenschaftliche Forschungsanwendungen
5,6,8-Trifluoroquinoline-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrafluoroquinoline: A fully fluorinated quinoline derivative with similar chemical properties.
5,7,8-Trifluoroquinoline: Lacks the sulfonyl chloride group but shares the trifluorinated quinoline structure.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains an additional trifluoromethyl group, enhancing its chemical reactivity.
Uniqueness
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is unique due to the presence of both the trifluorinated quinoline ring and the reactive sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H3ClF3NO2S |
|---|---|
Molekulargewicht |
281.64 g/mol |
IUPAC-Name |
5,6,8-trifluoroquinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-17(15,16)9-6(12)5(11)4-2-1-3-14-8(4)7(9)13/h1-3H |
InChI-Schlüssel |
SJVWPXJYUJLAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C(=C2F)F)S(=O)(=O)Cl)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


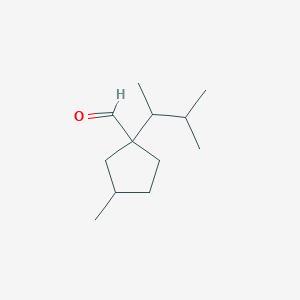
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
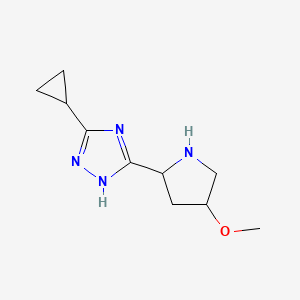

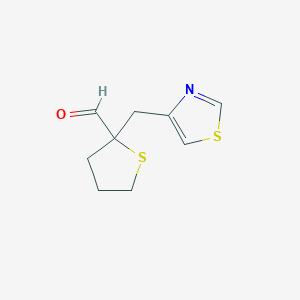
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
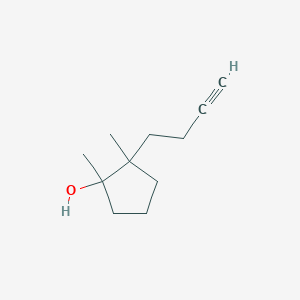
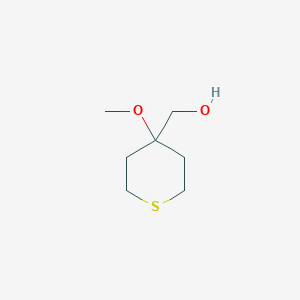

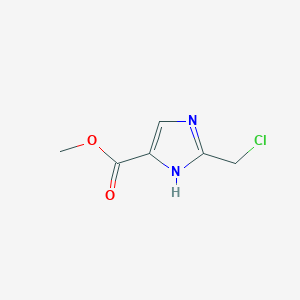
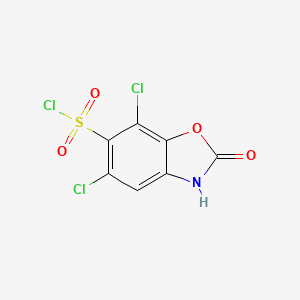
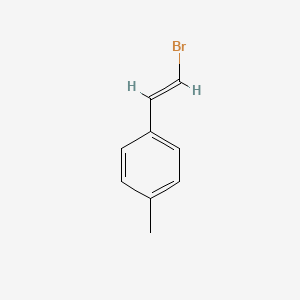
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
